N-(4-methoxyphenyl)-2-(2,4,6-trichlorophenoxy)acetamide
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Overview
Description
N-(4-methoxyphenyl)-2-(2,4,6-trichlorophenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxyphenyl group and a trichlorophenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-(2,4,6-trichlorophenoxy)acetamide typically involves the reaction of 4-methoxyaniline with 2,4,6-trichlorophenoxyacetic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-(2,4,6-trichlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in an alcoholic solvent.
Major Products Formed
Oxidation: Formation of N-(4-hydroxyphenyl)-2-(2,4,6-trichlorophenoxy)acetamide.
Reduction: Formation of N-(4-aminophenyl)-2-(2,4,6-trichlorophenoxy)acetamide.
Substitution: Formation of N-(4-methoxyphenyl)-2-(2,4-dichloro-6-methoxyphenoxy)acetamide.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-(2,4,6-trichlorophenoxy)acetamide would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit the growth of microorganisms by disrupting their cell membranes or interfering with essential metabolic pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide
- N-(4-methoxyphenyl)-2-(2,4,6-tribromophenoxy)acetamide
- N-(4-methoxyphenyl)-2-(2,4,6-trifluorophenoxy)acetamide
Uniqueness
N-(4-methoxyphenyl)-2-(2,4,6-trichlorophenoxy)acetamide is unique due to the presence of three chlorine atoms on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different halogen substitutions.
Properties
CAS No. |
853315-88-5 |
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Molecular Formula |
C15H12Cl3NO3 |
Molecular Weight |
360.6 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-(2,4,6-trichlorophenoxy)acetamide |
InChI |
InChI=1S/C15H12Cl3NO3/c1-21-11-4-2-10(3-5-11)19-14(20)8-22-15-12(17)6-9(16)7-13(15)18/h2-7H,8H2,1H3,(H,19,20) |
InChI Key |
ARZKOMAJRBQHSS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
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